[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)
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Overview
Description
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is a chemical compound that features a unique structure combining dimethylstannanediyl and ethyne-2,1-diyl groups with trimethylsilane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves the reaction of dimethylstannane with ethyne-2,1-diyl derivatives under controlled conditions. One common method includes the use of palladium or copper catalysts to facilitate the coupling reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for [(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, organometallic reagents, and other nucleophiles under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxide derivatives, while reduction could produce simpler organostannane compounds.
Scientific Research Applications
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Synthetic Chemistry: Serves as a building block for the synthesis of more complex organometallic compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of reactive stannane and ethyne groups. These groups can interact with molecular targets through processes such as electron transfer, coordination with metal centers, and formation of covalent bonds. The pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(triethylsilane): Similar structure but with triethylsilane groups instead of trimethylsilane.
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylgermane): Similar structure but with trimethylgermane groups instead of trimethylsilane.
Uniqueness
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is unique due to its specific combination of stannane and ethyne groups with trimethylsilane, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in materials science and synthetic chemistry .
Properties
CAS No. |
66368-70-5 |
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Molecular Formula |
C12H24Si2Sn |
Molecular Weight |
343.20 g/mol |
IUPAC Name |
2-[dimethyl(2-trimethylsilylethynyl)stannyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/2C5H9Si.2CH3.Sn/c2*1-5-6(2,3)4;;;/h2*2-4H3;2*1H3; |
InChI Key |
UGHYGXZPGUJUQG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#C[Sn](C)(C)C#C[Si](C)(C)C |
Origin of Product |
United States |
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